TrkA Kinase Inhibition: Primary Mechanism
The compound is explicitly defined as a TrkA family protein kinase inhibitor in its foundational patent [1]. This distinguishes it from closely related 'Bicyclic heteroaryl benzamide derivatives' within the same patent family (e.g., derivative 3 and derivative 6) which are identified as having different primary or secondary targets. The specific structural features of this compound were selected to confer TrkA inhibitory activity [2].
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | Tropomyosin-related kinase A (TrkA) inhibitor |
| Comparator Or Baseline | Other bicyclic heteroaryl benzamide derivatives from the same patent family are associated with distinct target profiles. |
| Quantified Difference | Qualitative target differentiation as per patent exemplification; no quantitative IC50/Ki data was available for this specific compound. |
| Conditions | Classification based on patent specification (WO2015148373/US-2017107204-A1). |
Why This Matters
Confirms the compound's intended molecular target, a critical criterion for procuring a tool compound for TrkA-dependent studies, rather than a structurally similar but mechanistically different analog.
- [1] Merck Sharp & Dohme Corp. (2017). TrkA kinase inhibitors, compositions and methods thereof. US Patent US-2017107204-A1. View Source
- [2] DrugMap. Bicyclic heteroaryl benzamide derivative 5. Drug Name ID: PMID28270021-Compound-WO2015148373Example104. View Source
